2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid
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Overview
Description
2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fused pyrazole ring system. Compounds containing pyrazole moieties are known for their diverse biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid typically involves multi-component reactions. One common method includes the reaction of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. For instance, the reaction of hydrazine monohydrate, ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a catalyst like maltose at elevated temperatures can yield the desired product .
Industrial Production Methods: Industrial production methods often utilize green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylate: Similar in structure but differs in the position of nitrogen atoms and functional groups.
1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a different fused ring system.
Uniqueness: 2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H4N4O2 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C5H4N4O2/c10-5(11)4-3-2(7-9-4)1-6-8-3/h1H,(H,6,8)(H,7,9)(H,10,11) |
InChI Key |
YNJGPWIVCBLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1NN=C2C(=O)O |
Origin of Product |
United States |
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